molecular formula C14H20ClNO2 B1389131 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-38-8

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1389131
CAS RN: 1185295-38-8
M. Wt: 269.77 g/mol
InChI Key: PIQQCSJRMUQPJZ-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C₁₄H₂₀ClNO₂ . It is supplied by Matrix Scientific and Santa Cruz Biotechnology .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is represented by the formula C₁₄H₂₀ClNO₂ . This indicates that the compound consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is 269.77 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Role in Drug Design

Piperidine derivatives, such as “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, making this compound a valuable synthetic fragment for drug design .

Synthesis of Piperidine Derivatives

This compound can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmacological Activity

Piperidine derivatives have shown a wide range of biological and pharmacological activities . This makes “1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” a potential starting point for the synthesis of biologically active piperidines .

Role in Multicomponent Reactions

This compound can be involved in multicomponent reactions . These reactions are a type of chemical process in which three or more reactants combine to form a product .

Use in Hydrogenation, Cyclization, and Annulation

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” can be used in various chemical reactions such as hydrogenation, cyclization, and annulation . These processes are crucial in the synthesis of complex organic molecules .

Use in Amination

This compound can also be used in amination reactions . Amination is a process that introduces an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals .

Safety and Hazards

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures. Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17;/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQQCSJRMUQPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride

CAS RN

1185295-38-8
Record name 3-Piperidinecarboxylic acid, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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